1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone
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Overview
Description
1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone is a synthetic organic compound that belongs to the class of phenylpyrazole derivatives This compound is characterized by the presence of a hexyl chain, two hydroxyl groups on the phenyl ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone typically involves the following steps:
Formation of the Phenylpyrazole Core: The initial step involves the synthesis of the phenylpyrazole core. This can be achieved through the reaction of phenylhydrazine with an appropriate β-diketone under acidic or basic conditions to form the pyrazole ring.
Attachment of the Hexyl Chain: The hexyl chain can be introduced via a Friedel-Crafts alkylation reaction, where the phenylpyrazole intermediate is treated with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through a hydroxylation reaction, typically using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The hydroxyl groups and pyrazole moiety may play a crucial role in binding to these targets and exerting their effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-3-yl)ethanone: Similar structure but with a different position of the pyrazole ring.
1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-5-yl)ethanone: Another positional isomer with the pyrazole ring in a different position.
1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)propanone: Similar structure but with a different alkyl chain length.
Uniqueness
1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone is unique due to its specific combination of functional groups and structural features. The presence of both hydroxyl groups and a hexyl chain on the phenyl ring, along with the pyrazole moiety, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenylpyrazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-2-3-4-6-9-18-13-20(23(28)14-21(18)26)22(27)12-17-15-24-25(16-17)19-10-7-5-8-11-19/h5,7-8,10-11,13-16,26,28H,2-4,6,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCCPLGRISORFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1O)O)C(=O)CC2=CN(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364651 |
Source
|
Record name | Ethanone, 1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61033-96-3 |
Source
|
Record name | Ethanone, 1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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